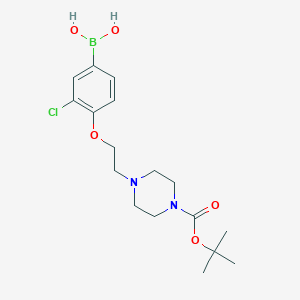
3,4-Dichloro-2-fluorobenzamide
Übersicht
Beschreibung
“3,4-Dichloro-2-fluorobenzamide” is a chemical compound with the molecular formula C7H4Cl2FNO . It has a molecular weight of 208.01 g/mol . This compound is used in various scientific experiments.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,4-dichloro-3,5-difluorobenzonic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination . A similar approach might be applicable to the synthesis of “3,4-Dichloro-2-fluorobenzamide”.
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
The specific scientific field is Chemistry , particularly Organic Synthesis and Pharmaceutical Chemistry .
Summary of the Application
3,4-Dichloro-2-fluorobenzamide is used as an intermediate in the synthesis of various biologically active compounds. It’s particularly valuable in the synthesis of medicines, including antibacterials . Another compound, N-(2,4-Difluorophenyl)-2-fluorobenzamide, was synthesized from 2-fluorobenzoyl chloride and 2,4-difluoroaniline .
Methods of Application or Experimental Procedures
The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a related compound, involves a reaction sequence starting from the commercially available 4-chloro-3,5-difluorobenzonitrile. The sequence includes nitration, selective reduction, diazotisation, and chlorination . For the synthesis of N-(2,4-Difluorophenyl)-2-fluorobenzamide, a condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline is used .
Results or Outcomes Obtained
The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile resulted in a good yield . Similarly, N-(2,4-Difluorophenyl)-2-fluorobenzamide was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures .
Application in Synthesis of Diazines
Specific Scientific Field
The specific scientific field is Medicinal Chemistry and Pharmaceutical Chemistry .
Summary of the Application
Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications . These six-membered heterocyclic aromatic moieties defined as privileged scaffolds constitute diverse chemical structures and as such hold substantial interest for organic, medicinal and biological chemists .
Methods of Application or Experimental Procedures
The molecule (49) is produced starting from 2,4-dichloro-5-fluoropyrimide (45). The coupling of the two different substituents to the pyrimidine core was performed under classical conditions .
Results or Outcomes Obtained
The synthesis resulted in a high yield . The diazine derivatives synthesized have shown a wide range of biological activities including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
Application in Synthesis of Dichlorobenzamide Derivatives
Specific Scientific Field
The specific scientific field is Medicinal Chemistry and Pharmaceutical Chemistry .
Summary of the Application
Dichlorobenzamide derivatives are synthesized for various applications. The crystal structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide have been studied .
Methods of Application or Experimental Procedures
The synthesis of these compounds involves standard synthetic procedures .
Results or Outcomes Obtained
The synthesized dichlorobenzamide derivatives have been used for studying their crystal structures .
Application in Synthesis of Fluorinated Molecules
Specific Scientific Field
The specific scientific field is Medicinal Chemistry and Pharmaceutical Chemistry .
Summary of the Application
Fluorinated molecules have attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades, with the development of new drugs and therapies . Structural analyses of fluorinated benzamides have increased, with advances demonstrated in the enormous increase in benzamide datasets, structures and published papers .
Methods of Application or Experimental Procedures
The title compound N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) was synthesized in high yield using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .
Results or Outcomes Obtained
The Fo24 crystal structure was determined using single-crystal X-ray diffraction methods . Fo24 is the second regular tri-fluorinated benzamide with the formula C13H8F3N1O1 to be reported and contrasts with the more common difluorinated and tetra-fluorinated analogues .
Eigenschaften
IUPAC Name |
3,4-dichloro-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSPDFZIDCAYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















